Sodium N-(3-chloropyrazinyl)sulfanilamidate
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Overview
Description
Sodium N-(3-chloropyrazinyl)sulfanilamidate is a heterocyclic organic compound with the molecular formula C10H9ClN4NaO2S and a molecular weight of 307.71 g/mol . This compound is known for its unique structure, which includes a pyrazine ring substituted with a chlorine atom and a sulfanilamide group. It is primarily used in research and experimental applications .
Preparation Methods
The synthesis of Sodium N-(3-chloropyrazinyl)sulfanilamidate typically involves the following steps:
Starting Materials: The synthesis begins with 3-chloropyrazine and sulfanilamide.
Reaction Conditions: The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt.
Synthetic Route: The 3-chloropyrazine is reacted with sulfanilamide under controlled conditions to form the desired product.
Chemical Reactions Analysis
Sodium N-(3-chloropyrazinyl)sulfanilamidate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction:
Hydrolysis: The sulfanilamide group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include bases like sodium hydroxide and acids for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium N-(3-chloropyrazinyl)sulfanilamidate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of bacterial infections.
Mechanism of Action
The mechanism of action of Sodium N-(3-chloropyrazinyl)sulfanilamidate is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The sulfanilamide group is known to inhibit bacterial growth by interfering with the synthesis of folic acid, a crucial component for bacterial DNA synthesis .
Comparison with Similar Compounds
Sodium N-(3-chloropyrazinyl)sulfanilamidate can be compared to other sulfanilamide derivatives, such as:
Sulfadiazine: Another sulfanilamide derivative with similar antimicrobial properties.
Sulfamethoxazole: Commonly used in combination with trimethoprim for its antibacterial effects.
Sulfisoxazole: Known for its use in treating urinary tract infections.
The uniqueness of this compound lies in its specific substitution pattern on the pyrazine ring, which may confer distinct biological activities and chemical reactivity .
Properties
Molecular Formula |
C10H9ClN4NaO2S |
---|---|
Molecular Weight |
307.71 g/mol |
InChI |
InChI=1S/C10H9ClN4O2S.Na/c11-9-10(14-6-5-13-9)15-7-1-3-8(4-2-7)18(12,16)17;/h1-6H,(H,14,15)(H2,12,16,17); |
InChI Key |
RKKCJTNVTFWPPW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CN=C2Cl)S(=O)(=O)N.[Na] |
Origin of Product |
United States |
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